N-(Chloromethyl)-4-nitrophthalimide
Overview
Description
N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Complex Formation and Conformational Probes
- N-(Chloromethyl)-4-nitrophthalimide forms colored molecular complexes with various compounds in organic solvents, useful for probing molecular interactions.
- These complexes can serve as conformational probes in synthetic polypeptides due to their association constants and enthalpies of complex formation (Carrión et al., 1968).
2. Herbicidal Activities
- The compound has been used in asymmetric aza-Michael additions to nitroalkenes, with some products exhibiting moderate to good herbicidal activity against certain grasses (Ma et al., 2013).
3. Solubility and Thermodynamics
- Understanding the solubility of this compound in various solvents is vital for designing its purification processes.
- Research has detailed its solubility in multiple solvents at elevated temperatures, which is critical for crystallization and purification processes (Han et al., 2016).
4. Synthesis of Derivatives
- It has been used as a starting material for synthesizing other compounds, such as 4-aminophthalimide, through reduction processes (Dan, 2004).
5. Polymer Chemistry
- The compound plays a role in the synthesis and characterization of polymers like polyetherimides, where it is used as a monomer to create polymers with desirable properties like solubility and thermal stability (Thiruvasagam & Venkatesan, 2009).
6. Molecular Interactions and Crystal Structures
- Studies have explored the hydrogen bonding and molecular interactions in isomers of nitrophthalimides, contributing to our understanding of molecular structure and bonding (Glidewell et al., 2004).
7. Synthesis of Other Chemical Compounds
- This compound is used in the synthesis of various other chemical compounds, demonstrating its versatility in organic synthesis and chemical engineering (Ya-qing & Da-xin, 2004).
8. Enantioselective Reactions
- It is used in enantioselective aza-Michael addition reactions, highlighting its importance in the field of asymmetric synthesis (Ma et al., 2013).
Properties
IUPAC Name |
2-(chloromethyl)-4-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-11-8(13)5-2-1-3-6(12(15)16)7(5)9(11)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOPMBZMWMHAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969619 | |
Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54455-34-4 | |
Record name | NSC117408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the study's findings regarding the mutagenicity of N-Chloromethyl-4-nitrophthalimide?
A1: The study demonstrated that N-Chloromethyl-4-nitrophthalimide exhibits strong mutagenic properties against both Salmonella typhimurium TA98 and TA100 strains under -S9 metabolic activation conditions. [] This finding is crucial as it highlights potential risks associated with the use of this compound in laboratory settings. It underscores the importance of careful handling, appropriate waste disposal procedures, and consideration of alternative reagents to minimize potential exposure and hazards.
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